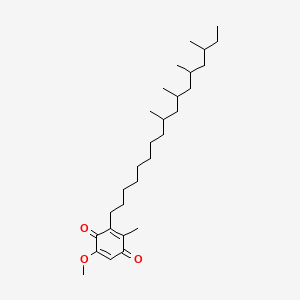
(4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one is a compound derived from hops, specifically from the bitter acids found in the plant Humulus lupulus. It is a member of the humulinic acid family, which are known for their role in the brewing industry due to their contribution to the bitterness of beer. The molecular formula of dihydrohumulinic acid B is C15H24O4, and it has a molar mass of 268.34866 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one can be synthesized through the hydrogenation of humulinic acid. This process involves the addition of hydrogen to the double bonds present in humulinic acid, resulting in the formation of dihydrohumulinic acid B. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions .
Industrial Production Methods: In an industrial setting, the production of dihydrohumulinic acid B involves the extraction of humulinic acid from hops, followed by its hydrogenation. The extraction process includes the use of solvents like ethanol or methanol to isolate the humulinic acid from the hop resins. The subsequent hydrogenation step is performed in large reactors equipped to handle the high-pressure conditions required for the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: (4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced further to form more saturated derivatives.
Substitution: Various functional groups can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of dihydrohumulinic acid B, which can have different functional groups attached depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
(4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammation and cancer.
Industry: In the brewing industry, dihydrohumulinic acid B is valued for its contribution to the flavor profile of beer
Wirkmechanismus
The mechanism of action of dihydrohumulinic acid B involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Vergleich Mit ähnlichen Verbindungen
Humulinic Acid: The precursor to dihydrohumulinic acid B, known for its role in the bitterness of hops.
Isohumulones: These are oxidized derivatives of humulinic acid and are also important in the brewing industry.
Lupulone: Another compound found in hops with similar biological activities
Uniqueness: (4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one is unique due to its specific hydrogenation state, which imparts distinct chemical and biological properties compared to its non-hydrogenated counterparts. Its specific structure allows for unique interactions with biological targets, making it a compound of interest in various fields of research .
Eigenschaften
CAS-Nummer |
13855-87-3 |
|---|---|
Molekularformel |
C15H24O4 |
Molekulargewicht |
268.353 |
IUPAC-Name |
(4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C15H24O4/c1-8(2)5-6-10-13(17)12(15(19)14(10)18)11(16)7-9(3)4/h8-10,14,17-18H,5-7H2,1-4H3/t10-,14-/m0/s1 |
InChI-Schlüssel |
JABJXLKFPCKNKT-HZMBPMFUSA-N |
SMILES |
CC(C)CCC1C(C(=O)C(=C1O)C(=O)CC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid](/img/structure/B576509.png)




![Methyl 3,12-dimethyl-4,14-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),12-diene-8-carboxylate](/img/structure/B576520.png)




